3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one
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Overview
Description
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a chlorine atom and an ethylsulfanyl group attached to the furan ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one typically involves the chlorination of a furan derivative followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less reactive furan derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated furan derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and ethylsulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- 3-Chloro-4-(propylsulfanyl)furan-2(5H)-one
- 3-Bromo-4-(ethylsulfanyl)furan-2(5H)-one
Uniqueness
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is unique due to the specific combination of chlorine and ethylsulfanyl groups attached to the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethylsulfanyl group, in particular, influences the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
62674-14-0 |
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Molecular Formula |
C6H7ClO2S |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
4-chloro-3-ethylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO2S/c1-2-10-4-3-9-6(8)5(4)7/h2-3H2,1H3 |
InChI Key |
OALVRBGYUAZLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)OC1)Cl |
Origin of Product |
United States |
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